molecular formula C16H15ClO B3023738 2'-Chloro-3-(3-methylphenyl)propiophenone CAS No. 898790-96-0

2'-Chloro-3-(3-methylphenyl)propiophenone

Cat. No.: B3023738
CAS No.: 898790-96-0
M. Wt: 258.74 g/mol
InChI Key: DYRFPPIWBQEWGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-Chloro-3-(3-methylphenyl)propiophenone is an organic compound with the molecular formula C16H15ClO It is a derivative of propiophenone, characterized by the presence of a chloro group at the 2’ position and a methyl group at the 3 position of the phenyl ring

Preparation Methods

The synthesis of 2’-Chloro-3-(3-methylphenyl)propiophenone can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 3-methylacetophenone with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

2’-Chloro-3-(3-methylphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols. This reaction often requires a catalyst or a base to facilitate the substitution.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride produces alcohols.

Scientific Research Applications

2’-Chloro-3-(3-methylphenyl)propiophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical agent.

    Medicine: Although not widely used as a drug, its derivatives may have therapeutic potential, prompting studies on their pharmacological properties.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 2’-Chloro-3-(3-methylphenyl)propiophenone exerts its effects depends on its specific application. In chemical reactions, its reactivity is influenced by the electron-withdrawing chloro group and the electron-donating methyl group. These substituents affect the compound’s stability and reactivity, making it a versatile intermediate.

In biological systems, the compound’s mechanism of action would involve interactions with molecular targets such as enzymes or receptors. The exact pathways and targets would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

2’-Chloro-3-(3-methylphenyl)propiophenone can be compared with other similar compounds, such as:

    2’-Chloro-3-(2-methylphenyl)propiophenone: This compound has a similar structure but with the methyl group at the 2 position of the phenyl ring. The positional isomerism can lead to differences in reactivity and applications.

    3-Chloropropiophenone: Lacks the methyl group, which can significantly alter its chemical properties and reactivity.

    2’-Chloro-3-(4-methylphenyl)propiophenone:

The uniqueness of 2’-Chloro-3-(3-methylphenyl)propiophenone lies in its specific substitution pattern, which influences its reactivity and makes it suitable for particular applications in research and industry.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-(3-methylphenyl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO/c1-12-5-4-6-13(11-12)9-10-16(18)14-7-2-3-8-15(14)17/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYRFPPIWBQEWGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644084
Record name 1-(2-Chlorophenyl)-3-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898790-96-0
Record name 1-(2-Chlorophenyl)-3-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2'-Chloro-3-(3-methylphenyl)propiophenone
Reactant of Route 2
Reactant of Route 2
2'-Chloro-3-(3-methylphenyl)propiophenone
Reactant of Route 3
Reactant of Route 3
2'-Chloro-3-(3-methylphenyl)propiophenone
Reactant of Route 4
2'-Chloro-3-(3-methylphenyl)propiophenone
Reactant of Route 5
Reactant of Route 5
2'-Chloro-3-(3-methylphenyl)propiophenone
Reactant of Route 6
Reactant of Route 6
2'-Chloro-3-(3-methylphenyl)propiophenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.